molecular formula C21H29N3O2 B5672847 1-(cyclopropylcarbonyl)-N-(1-phenyl-4-piperidinyl)-4-piperidinecarboxamide

1-(cyclopropylcarbonyl)-N-(1-phenyl-4-piperidinyl)-4-piperidinecarboxamide

Cat. No. B5672847
M. Wt: 355.5 g/mol
InChI Key: CROALYRGTBCQNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 1-(cyclopropylcarbonyl)-N-(1-phenyl-4-piperidinyl)-4-piperidinecarboxamide often involves multi-step nucleophilic substitution reactions and ester hydrolysis, starting from commercially available precursors. For example, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via such a method, indicating a possible pathway for similar compounds (Zhou et al., 2021).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial. For related compounds, structural determination is often achieved using techniques like NMR spectroscopy and X-ray crystallography. These techniques provide detailed insights into the spatial arrangement of atoms and the molecular conformation (Sun et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are diverse. They may include aminomethylation, as seen in compounds like piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, leading to the formation of complex heterocycles (Dotsenko et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are often determined through experimental methods. The crystal structure, in particular, is elucidated using X-ray crystallography, providing valuable information about intermolecular interactions and molecular geometry (Khan et al., 2013).

properties

IUPAC Name

1-(cyclopropanecarbonyl)-N-(1-phenylpiperidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-20(16-8-12-24(13-9-16)21(26)17-6-7-17)22-18-10-14-23(15-11-18)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROALYRGTBCQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C(=O)NC3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylcarbonyl)-N-(1-phenyl-4-piperidinyl)-4-piperidinecarboxamide

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